![molecular formula C6H9NO B057949 2-Methyltetrahydrofuran-2-carbonitrile CAS No. 19679-75-5](/img/structure/B57949.png)
2-Methyltetrahydrofuran-2-carbonitrile
Overview
Description
2-Methyltetrahydrofuran-2-carbonitrile is used as a reagent for the synthesis of C2-carbon-linked heterocyclic-5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides as HIV-1 integrase inhibitors . It is derived from sugars via furfural and is occasionally touted as a biofuel . It is a potential greener solvent alternative for organic synthesis .
Synthesis Analysis
2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrofuran-2-carbonitrile can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyltetrahydrofuran-2-carbonitrile include a boiling point of 63 °C and a density of 0.979 g/cm3 . It is also inversely soluble in water, meaning its solubility decreases with increasing temperature .Scientific Research Applications
Solvent in Organic Synthesis
2-Methyltetrahydrofuran-2-carbonitrile acts as a solvent in organic synthesis . It is considered as a replacement for tetrahydrofuran due to its higher reaction temperature and easy separation after reaction .
Electrolyte Formulation
This compound is useful in the electrolyte formulation for secondary lithium electrodes . It can enhance the performance of these electrodes, which are crucial components in lithium-ion batteries.
Component in Alternative Fuels
2-Methyltetrahydrofuran-2-carbonitrile is also used as a component in alternative fuels . Its properties make it a potential candidate for use in sustainable energy solutions.
Production from Renewable Raw Materials
2-Methyltetrahydrofuran (MeTHF) is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . This makes it an environmentally friendly option in various applications.
Biodegradable Compound
MeTHF is biodegradable , which means it can be broken down by microorganisms into simpler substances. This property is beneficial in reducing environmental pollution.
Promising Environmental Footprint
MeTHF has a promising environmental footprint . It has good preliminary toxicology assessments, and it is easy to recycle . This makes it a preferred choice in industries aiming to reduce their environmental impact.
Safety And Hazards
Future Directions
Recent advancements in the use of 2-methyltetrahydrofuran in organometallic chemistry suggest that it has potential as a promising alternative to classical tetrahydrofuran . Its higher stability makes it suitable for processes involving sensitive species including asymmetric transformations . It is also considered a potential alternative solvent to n-hexane for the extraction of various products .
properties
IUPAC Name |
2-methyloxolane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPAVMLGPOZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941440 | |
Record name | 2-Methyloxolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carbonitrile | |
CAS RN |
19679-75-5 | |
Record name | Tetrahydro-2-methyl-2-furancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19679-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltetrahydrofuran-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloxolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyltetrahydrofuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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